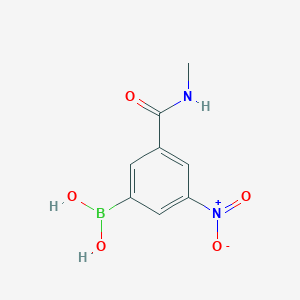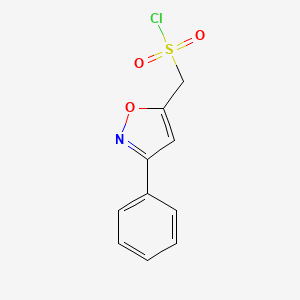![molecular formula C11H14N2O3S B1452262 Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate CAS No. 1170787-28-6](/img/structure/B1452262.png)
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is a chemical compound with the molecular formula C11H14N2O3S . It has a molecular weight of 254.31 g/mol.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate consists of a pyrimidine ring attached to an ethyl ester group. The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is 373.1±27.0 °C . Its predicted density is 1.24±0.1 g/cm3 . The pKa value is predicted to be around 9 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : A study by Aal (2002) focused on synthesizing Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate derivatives with potential biological activity against Hepatitis B Virus (HBV). This research demonstrates the compound's relevance in the development of new antiviral agents (Aal, 2002).
Improved Synthesis Methods : Obydennov, Röschenthaler, and Sosnovskikh (2013) improved the synthesis process of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a related compound, showcasing advancements in synthetic methodologies for such chemicals (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Antimicrobial Activity : Kariyappa et al. (2016) synthesized Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and assessed its antimicrobial activity. This work highlights the compound's potential in developing new antimicrobial agents (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Trifluoromethyl Heterocycles Synthesis : Honey et al. (2012) discussed using Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, to synthesize a wide range of trifluoromethyl heterocycles, indicating its versatility in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).
Heterocyclic Derivatives Synthesis and Biological Activity : Mohammad, Ahmed, and Mahmoud (2017) synthesized new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil and studied their biological activity, highlighting the compound's utility in synthesizing biologically active heterocycles (Mohammad, Ahmed, & Mahmoud, 2017).
Crystal and Molecular Structure Analysis : Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and conducted studies on its crystal and molecular structure. This research provides valuable insights into the structural aspects of such compounds (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(4-methylpyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10(15)6-9(14)7-17-11-12-5-4-8(2)13-11/h4-5H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIHQKJEGQDYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)



![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)


